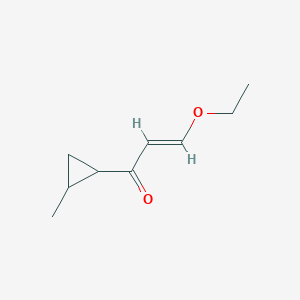

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one

Description

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one is an α,β-unsaturated ketone featuring a cyclopropane ring substituted with a methyl group and an ethoxy moiety at the β-position of the enone system.

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(E)-3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-3-11-5-4-9(10)8-6-7(8)2/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |

InChI Key |

QSJCYHVCPPQOEF-SNAWJCMRSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1CC1C |

Canonical SMILES |

CCOC=CC(=O)C1CC1C |

Origin of Product |

United States |

Preparation Methods

Acylation of Cyclopropylmethyl Ketone with Alkyl Acetates in Presence of Alkali Alcoholates

A well-documented method for preparing cyclopropyl-substituted enones, including related compounds, involves the acylation of cyclopropylmethyl ketone with alkyl esters (such as ethyl acetate) in the presence of alkali metal alcoholates (e.g., sodium ethoxide or potassium ethoxide).

| Parameter | Description |

|---|---|

| Starting materials | Cyclopropylmethyl ketone, ethyl acetate |

| Base | Sodium or potassium ethoxide/methoxide |

| Solvent | Alcohol solvent (e.g., ethanol) |

| Temperature range | -20 to 50 °C (preferably 0 to 40 °C) |

| Reaction type | Acylation via enolate intermediate formation |

| Reaction time | Several hours; optimized to improve space-time yield |

Mechanism summary:

- The alkali alcoholate deprotonates the cyclopropylmethyl ketone to form an enolate.

- The enolate attacks the alkyl acetate, leading to β-diketone formation.

- Controlled acidification yields the desired 1,3-dione intermediate, which can be further transformed into the enone structure.

This method avoids the use of strong bases like sodium hydride, improving yield and reducing reaction times.

Claisen–Schmidt Condensation

For enone derivatives structurally related to 3-ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one, Claisen–Schmidt condensation is a classical and effective method. It involves the condensation of an aldehyde with a suitable ketone under basic conditions, typically using aqueous KOH in methanol.

| Parameter | Description |

|---|---|

| Reactants | Aromatic or aliphatic aldehyde and ketone |

| Base | 10% aqueous KOH |

| Solvent | Methanol |

| Temperature | Room temperature to mild heating |

| Reaction time | Several hours |

| Product isolation | Filtration, recrystallization |

This method allows introduction of various substituents at the α,β-unsaturated ketone framework, including ethoxy groups via appropriate aldehyde or ketone precursors.

O-Alkylation Followed by Condensation

In some synthetic routes, phenolic or hydroxyl groups are first alkylated with ethyl groups (O-alkylation) to introduce the ethoxy substituent, followed by Claisen–Schmidt condensation to form the enone structure.

- Alkylation of phenolic hydroxyl groups using ethylating agents (e.g., ethyl bromide) in the presence of base.

- Subsequent condensation with cyclopropyl-substituted ketones to form the target enone.

- Purification by crystallization or chromatography.

This method is useful when the ethoxy group is part of an aromatic system or when direct acylation is challenging.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Bases | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acylation with Alkyl Acetates | Cyclopropylmethyl ketone, ethyl acetate | Sodium/potassium ethoxide | 0–40 °C, several hours | High yield, mild base, scalable | Requires careful stoichiometry |

| Claisen–Schmidt Condensation | Aldehyde and ketone | Aqueous KOH | Room temp to mild heating | Versatile, simple setup | May need purification steps |

| O-Alkylation + Condensation | Phenolic compound + ethylating agent | Base (e.g., NaOH), KOH | Alkylation at low temp, then condensation | Allows ethoxy introduction on aromatic ring | Multi-step, longer synthesis time |

Research Findings and Optimization Notes

The acylation process using sodium or potassium ethoxide with cyclopropylmethyl ketone and ethyl acetate has been optimized to improve space-time yields and reduce reaction times from up to 14 hours to shorter durations by controlling temperature and reagent addition sequence.

Claisen–Schmidt condensation has been widely applied to synthesize various 1-substituted-3-aryl prop-2-en-1-one derivatives with different substituents, showing good yields and biological activity, indicating the method’s robustness for structural analogues.

The choice of base and solvent critically affects the enolate formation and subsequent acylation or condensation efficiency. Sodium ethoxide and ethanol are preferred for balancing reactivity and selectivity.

Purification typically involves crystallization or filtration of the enolate intermediate followed by acidification to isolate the final enone product.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of enones:

-

Nucleophilic Addition : The conjugated enone system facilitates 1,4-addition with nucleophiles (e.g., Grignard reagents, amines).

-

Electrophilic Substitution : The cyclopropyl ring undergoes ring-opening reactions under acidic or thermal conditions.

-

Polymerization : The double bond in the prop-2-en-1-one framework enables polymerization under UV light or radical initiators.

Reactivity Pathways

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

1H NMR : Peaks at δ 6.75–7.58 (conjugated enone protons), δ 4.15 (ethoxy CH2), and δ 0.89–2.31 (cyclopropyl protons) .

-

13C NMR : Key signals at δ 199.8 (carbonyl), δ 158.07 (ethoxy oxygen), and δ 11–19.4 (cyclopropyl carbons) .

-

IR : Strong absorption at 1639 cm⁻¹ (C=O stretch) and 1596 cm⁻¹ (C=C stretch) .

Spectroscopic Data Table

| Technique | Key Features |

|---|---|

| 1H NMR | δ 6.75–7.58 (enone H), δ 4.15 (ethoxy CH2) |

| 13C NMR | δ 199.8 (C=O), δ 158.07 (ethoxy O) |

| IR | 1639 cm⁻¹ (C=O), 1596 cm⁻¹ (C=C) |

Future Research Directions

-

Optimization : Exploring substituent effects on anti-inflammatory efficacy .

-

Polymer Chemistry : Investigating polymerization kinetics for tailored material properties.

This compound exemplifies the interplay between structural complexity and reactivity, offering diverse applications across organic synthesis and drug discovery.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that derivatives of prop-2-en-1-one, including 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one, exhibit significant anti-inflammatory activities. A study highlighted the synthesis of various 1,3-disubstituted prop-2-en-1-one derivatives and their evaluation for inhibition of superoxide production and elastase release in neutrophils. Notably, compounds with electron-withdrawing groups at the 3-position showed enhanced anti-inflammatory potency, suggesting that 3-Ethoxy substitution could similarly influence activity levels .

Potential in Cancer Therapy

The compound's structure allows for modifications that may enhance its efficacy against cancer cells. Research into structurally similar compounds has shown promise in targeting specific pathways involved in tumor growth and metastasis. The presence of the ethoxy group can potentially improve solubility and bioavailability, making it a candidate for further exploration in cancer therapeutics .

Fragrance Formulation

Fragrance Composition

this compound is also relevant in the fragrance industry. It can be utilized as a component in various fragrance compositions due to its unique olfactory properties. The compound's ability to blend well with other volatile ingredients makes it suitable for creating complex scent profiles .

Cosmetic Applications

Topical Formulations

In cosmetics, this compound can be incorporated into formulations aimed at enhancing skin hydration and texture. Its chemical properties allow it to act as a stabilizer or enhancer in creams and lotions. Studies have shown that formulations containing similar compounds exhibit improved sensory properties and moisturizing effects on the skin .

Case Study 1: Anti-inflammatory Activity

A focused library screening of prop-2-en-1-one derivatives demonstrated that compounds with specific substitutions at the 3-position could inhibit neutrophilic superoxide generation effectively. The study reported an IC50 value of 6.52 μM for one potent derivative, indicating the potential of structurally related compounds like this compound to serve as therapeutic agents against inflammatory diseases .

Case Study 2: Cosmetic Formulation

In a study examining the formulation of cosmetic products, the inclusion of prop-2-en-1-one derivatives led to significant improvements in product stability and user experience. The experimental design employed response surface methodology to optimize formulation parameters, resulting in products with enhanced moisturizing properties and consumer appeal .

Data Tables

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

- The target compound and –9 analogs share a cyclopropane ring, which introduces steric strain and rigidity. In contrast, chalcone derivatives (–3, 6–7) feature aromatic substituents, enhancing π-conjugation .

- Electron-donating groups (e.g., ethoxy in the target compound) contrast with electron-withdrawing substituents (e.g., nitro in ) in chalcones, influencing electronic properties .

Physicochemical Properties

Key Observations :

Electronic and Reactivity Profiles

- HOMO-LUMO Gaps: Chalcones with electron-withdrawing groups (e.g., nitro in ) exhibit lower LUMO levels, enhancing electrophilicity and reactivity toward nucleophiles .

- Cyclopropane Effects : The strained cyclopropane ring in the target compound and –9 analogs may increase susceptibility to ring-opening reactions under acidic or thermal conditions, a behavior less common in chalcones .

Biological Activity

3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 184.25 g/mol. The compound features a prop-2-en-1-one backbone, characterized by the presence of a conjugated double bond and a ketone functional group. The ethoxy group (-OCH₂CH₃) and the 2-methylcyclopropyl substituent contribute to its distinctive chemical properties, potentially influencing its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that cyclopropane derivatives, including this compound, exhibit various antimicrobial activities. A study highlighted that compounds with cyclopropane moieties can act as effective inhibitors against bacterial enzymes, thereby demonstrating potential as antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Cyclopropane derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . In vitro studies suggest that this compound may possess similar effects, warranting further investigation into its potential as an anticancer therapeutic.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Research on related compounds has demonstrated their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases . The presence of the ethoxy group may enhance these effects by improving solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways related to inflammation and tumor progression.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound could affect cellular signaling pathways that regulate apoptosis and inflammation .

- Interaction with Receptors : There is potential for this compound to interact with various receptors in biological systems, influencing physiological responses related to pain and inflammation.

Case Studies

Several studies have documented the biological activities of cyclopropane derivatives similar to this compound:

Q & A

Q. Q1. What are the optimal synthetic routes for 3-Ethoxy-1-(2-methylcyclopropyl)prop-2-en-1-one, and how can purity be validated?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation or cyclopropanation strategies. For example, reacting 2-methylcyclopropane carbonyl derivatives with ethoxy-substituted enones under acidic or basic catalysis (e.g., NaOH/EtOH) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -/-NMR and FTIR. Cross-reference with XRD data for crystalline phase validation .

Advanced Structural Analysis

Q. Q2. How can hydrogen-bonding patterns and crystal packing of this compound be systematically analyzed to predict supramolecular behavior?

Methodological Answer: Single-crystal XRD analysis using SHELXL or similar software can resolve hydrogen-bonding motifs. Apply graph-set analysis (as per Etter’s rules ) to classify interactions (e.g., D–H···A patterns). Pair this with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O, π–π stacking). For non-crystalline samples, use DFT calculations (B3LYP/6-311++G(d,p)) to model intermolecular forces and compare with spectroscopic data (e.g., IR frequency shifts) .

Basic Stability and Reactivity

Q. Q3. What experimental protocols ensure stability during storage, and how can degradation products be identified?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via LC-MS to detect hydrolysis (e.g., cleavage of the ethoxy group) or oxidation products. Use -NMR to track changes in the cyclopropane proton environment. For reactive intermediates, employ low-temperature FTIR or in situ Raman spectroscopy .

Advanced Computational Validation

Q. Q4. How can discrepancies between DFT-predicted and experimentally observed spectroscopic data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or anharmonic vibrations. Re-optimize DFT models (e.g., CAM-B3LYP with SMD solvation) and include explicit solvent molecules in simulations. Compare calculated UV-Vis spectra (TD-DFT) with experimental λmax values, adjusting for solvent polarity. For NMR, apply GIAO approximation with PCM solvent models to improve chemical shift accuracy .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. For mechanistic insights, perform molecular docking (AutoDock Vina) against bacterial targets (e.g., DNA gyrase) and validate via SPR binding studies .

Advanced Mechanistic Studies

Q. Q6. How can the compound’s reactivity in cyclopropane ring-opening reactions be mechanistically elucidated?

Methodological Answer: Use kinetic studies (UV-Vis monitoring) under varying pH and temperature. Characterize intermediates via ESI-MS and -NMR line-shape analysis. Computational studies (e.g., NBO analysis) can identify transition states (IRC calculations) and electron-density redistribution during ring opening .

Data Contradiction Resolution

Q. Q7. How should conflicting crystallographic and spectroscopic data on conformational isomerism be addressed?

Methodological Answer: Re-examine XRD data for disorder modeling (SHELXL’s PART instruction ). If multiple conformers exist, use VT-NMR (variable temperature) to detect dynamic equilibria. Compare with DFT conformational energy profiles to identify dominant isomers. For unresolved cases, employ synchrotron XRD to enhance resolution .

Material Science Applications

Q. Q8. What strategies enable the integration of this compound into supramolecular hydrogels for controlled release?

Methodological Answer: Functionalize the enone moiety with acrylate groups for copolymerization (e.g., with PEGDA). Characterize hydrogel morphology via SEM and rheology. Assess drug release kinetics (e.g., using FITC-labeled analogs) and correlate with crosslinker density (Swelling Ratio analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.